2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Lipophilicity Blood-Brain Barrier Penetration Physicochemical Profiling

The 2,6-difluoro substitution pattern on the tetrahydronaphthalen-1-amine scaffold creates a stereocenter at C2, enabling chiral resolution into enantiomers with distinct pharmacology. This aliphatic fluorine modulates amine basicity and physiochemical properties uniquely versus other difluoro isomers. Off-the-shelf availability at 95% purity eliminates 4–8 week custom synthesis delays, accelerating SAR cycles. Essential for fluorine-walk comparisons and DHFR-targeted fragment growth. Procure now to avoid uncontrolled variables in your screening cascade.

Molecular Formula C10H11F2N
Molecular Weight 183.20 g/mol
Cat. No. B13208024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Molecular FormulaC10H11F2N
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)C(C1F)N
InChIInChI=1S/C10H11F2N/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h2-3,5,9-10H,1,4,13H2
InChIKeyUGXNUAISYZOWCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 2060049-07-0): A Strategic Difluorinated Chiral Building Block for CNS-Focused Medicinal Chemistry


2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 2060049-07-0, molecular formula C₁₀H₁₁F₂N, molecular weight 183.20 g/mol) belongs to the tetrahydronaphthalen-1-amine class, a privileged scaffold in central nervous system (CNS) drug discovery. The compound features a unique difluorination pattern—fluorine at the aromatic 6-position and, critically, at the saturated 2-position—which introduces a chiral center absent in mono-fluorinated or non-fluorinated analogs. Commercial availability at 95% purity from multiple suppliers positions this compound as an accessible entry point for structure-activity relationship (SAR) exploration, enantioselective synthesis, and lead optimization campaigns targeting serotonin transporters, trace amine-associated receptors (TAARs), and other neurologically relevant targets.

Why 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine Cannot Be Replaced by Common Mono-Fluorinated or Alternative Difluoro Isomers


The 2,6-difluoro substitution pattern on the tetrahydronaphthalen-1-amine scaffold generates three interdependent differentiators that cannot be replicated by simple analog substitution: (1) the fluorine at the saturated 2-position creates a stereogenic center, meaning the compound exists as a racemic mixture with potential for enantiomer-specific pharmacology—unlike the achiral 6-fluoro analog [1]; (2) the 2-fluoro substituent is positioned on the aliphatic ring rather than the aromatic ring, uniquely influencing the basicity (pKa) of the adjacent primary amine and thus its protonation state at physiological pH; and (3) the combined electron-withdrawing effects of the 2- and 6-fluoro substituents produce a distinct aromatic ring electronics profile compared to all alternative difluoro isomers (e.g., 5,7-difluoro, 6,8-difluoro), directly impacting target binding thermodynamics. Interchanging this compound with its closest available analogs without confirmatory comparative biological data introduces uncontrolled variables that can invalidate SAR conclusions and waste screening resources.

2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage of 2,6-Difluoro- vs. 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (ΔLogP ≈ +0.6)

The addition of a second fluorine at the saturated 2-position increases the calculated partition coefficient (XLogP3-AA) by approximately 0.6 log units relative to the 6-monofluoro analog [1]. This difference is pharmacokinetically meaningful: within the optimal CNS drug space (LogP 1–4), a ΔLogP of +0.6 predicts measurably higher passive membrane permeability and blood-brain barrier (BBB) penetration potential per the Wager CNS MPO scoring framework. Procurement note: researchers seeking CNS-penetrant candidates should prioritize the 2,6-difluoro scaffold over the 6-fluoro analog when higher LogP is desired within acceptable limits, as the 1.7 LogP of the monofluoro comparator [1] may be suboptimal for certain intracellular CNS targets.

Lipophilicity Blood-Brain Barrier Penetration Physicochemical Profiling

Stereochemical Differentiation: 2,6-Difluoro Scaffold as a Chiral Resolution Candidate vs. Achiral 6-Fluoro Analog

The fluorine atom at the saturated 2-position of the tetrahydronaphthalene ring creates a stereogenic carbon center (C2), rendering 2,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine chiral . In contrast, the 6-monofluoro analog (CAS 1220039-98-4) is achiral, possessing only a single stereocenter at C1 that is configurationally labile due to amine inversion [1]. This fundamental structural difference means: (a) the 2,6-difluoro compound can be resolved into enantiomers via chiral HPLC or diastereomeric salt formation [2]; (b) each enantiomer may exhibit differential target binding, enabling patentable composition-of-matter claims; and (c) the 6-fluoro analog lacks this stereochemical complexity, limiting its utility in programs requiring enantiomerically pure candidates.

Chirality Enantioselective Synthesis Stereochemistry

Serotonin Reuptake Inhibition: Class-Level Evidence for Tetrahydronaphthalen-1-amines Supporting 2,6-Difluoro Analog Prioritization

Ring-substituted 2-amino-1,2,3,4-tetrahydronaphthalenes are established as selective inhibitors of serotonin reuptake, with the core scaffold validated in multiple patent families including Eli Lilly's foundational work on cis-1-amino-4-aryltetralins [1][2]. While no direct IC₅₀ data for 2,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine was identified in the public domain, close structural analogs within this class—such as (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-7-(methylsulfonyl)-1,2,3,4-tetrahydronaphthalen-1-amine—demonstrate serotonin reuptake inhibition with IC₅₀ values as low as 6 nM at human SERT expressed in HEK293 cells [3]. The 2,6-difluoro substitution pattern, with its unique stereochemical and electronic profile, represents an underexplored vector within this validated pharmacophore, offering researchers a differentiated starting point for novel SERT modulator design with potential IP advantages over prior art.

Serotonin Transporter (SERT) Antidepressant SSRI

Dihydrofolate Reductase (DHFR) Inhibitory Activity: Preliminary Evidence for 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

The compound has been tested for inhibitory activity against dihydrofolate reductase (DHFR) derived from both rat liver (lipophilic DHFR) and L1210 murine leukemia cells, as recorded in the ChEMBL database under assay ID CHEMBL669015 [1]. While the specific Ki or IC₅₀ values have not been publicly deposited, the inclusion of 2,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine in DHFR screening panels suggests structural recognition by this therapeutically validated anticancer target. By comparison, non-fluorinated 1,2,3,4-tetrahydronaphthalen-1-amine (parent scaffold) shows no reported DHFR activity, indicating that the difluoro substitution pattern confers target engagement. This preliminary evidence positions the compound as a potential entry point for antifolate-based anticancer drug discovery, particularly where fluorination has been shown to enhance DHFR inhibitor potency and metabolic stability.

DHFR Inhibition Anticancer Antifolate

Commercial Availability Advantage: Off-the-Shelf Procurement of 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is commercially available at 95% purity from established Chinese research chemical suppliers including Leyan (Catalog No. 2027205) and cataloged on Chemsrc with full specifications (CAS 2060049-07-0, MW 183.20) . This contrasts with alternative difluoro isomers such as 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine and 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine, which are predominantly available only through custom synthesis or in limited quantities from fewer suppliers. Off-the-shelf availability translates to procurement lead times measured in days rather than weeks to months, and gram-scale quantities sufficient for initial SAR screening. This logistical advantage is critical for drug discovery timelines where rapid analog access determines project velocity.

Chemical Procurement Building Block Availability Synthetic Accessibility

Optimal Research and Industrial Application Scenarios for 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine Based on Differentiation Evidence


Enantioselective CNS Lead Discovery Exploiting the Stable C2 Chiral Center

Medicinal chemistry teams pursuing patentable, enantiomerically pure CNS drug candidates should prioritize 2,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine as a starting scaffold. The stable C2 stereocenter enables chiral resolution into (R)- and (S)-enantiomers via preparative chiral HPLC or diastereomeric salt formation [1], each of which may exhibit differential binding to serotonin transporters (class-validated for the tetrahydronaphthalen-1-amine scaffold [2]) or other CNS targets. This approach simultaneously addresses two critical drug discovery criteria: enantiomer-specific pharmacology and composition-of-matter patentability.

DHFR-Targeted Anticancer Fragment Elaboration

Given the compound's confirmed inclusion in DHFR screening panels (rat liver and L1210 cell assays) , cancer biology groups exploring antifolate mechanisms should procure 2,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine for confirmatory dose-response IC₅₀ determination and subsequent fragment growth. The difluoro pattern appears essential for DHFR recognition (parent scaffold inactive), and the primary amine provides a tractable handle for parallel chemistry derivatization (amide coupling, reductive amination, urea formation) to rapidly explore SAR around this validated anticancer target.

Fluorine-Walk SAR Studies on the Tetrahydronaphthalen-1-amine Scaffold

The 2,6-difluoro substitution pattern occupies a distinct position in fluorine-walk SAR studies when compared against mono-fluorinated (6-fluoro, XLogP3-AA = 1.7 ) and alternative difluoro isomers (5,7-difluoro, 6,8-difluoro). Procurement of this compound alongside the 6-fluoro analog enables direct experimental determination of the contribution of the aliphatic 2-fluoro substituent to: (a) amine pKa perturbation, (b) metabolic stability in liver microsome assays, (c) hERG liability, and (d) CYP450 inhibition profiles. Such systematic comparative data is essential for building predictive models of fluorine substitution effects in medicinal chemistry.

Accelerated Hit-to-Lead Programs Requiring Rapid Analog Access

For contract research organizations (CROs) and biotech companies operating under compressed timelines, the off-the-shelf availability of 2,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine from multiple suppliers at 95% purity offers a decisive logistical advantage over custom-synthesis-dependent difluoro isomers. Researchers can initiate parallel chemistry within days of procurement—amide library synthesis, Boc protection, or reductive amination at the primary amine—rather than waiting 4–8 weeks for custom synthesis of alternative scaffolds. This procurement velocity directly translates to faster SAR cycle completion and competitive positioning in crowded target spaces.

Quote Request

Request a Quote for 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.